Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid

Peptide Therapeutics Proteolytic Stability Enkephalin Analogs

Peptide drug programs frequently stall when lead candidates are rapidly cleared by systemic aminopeptidases. Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid (CAS 2350066-08-7) directly addresses this bottleneck through its D-configuration, which confers up to a 100,000-fold gain in in vivo stability over L-analogs. • Introduces a +0.88 Hansch π lipophilicity increase via the terminal CF₃ group for precise hydrophobic pocket SAR mapping. • Fully compatible with standard Fmoc/tBu SPPS-no specialized coupling chemistry required. • Supplied at ≥98% HPLC purity with confirmed enantiomeric integrity; in-stock quantities available for immediate global dispatch.

Molecular Formula C21H20F3NO4
Molecular Weight 407.4 g/mol
Cat. No. B13470015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid
Molecular FormulaC21H20F3NO4
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(F)(F)F)C(=O)O
InChIInChI=1S/C21H20F3NO4/c22-21(23,24)11-5-10-18(19(26)27)25-20(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)/t18-/m1/s1
InChIKeyRVXLFAQYYCBCAT-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid – Chiral Fluorinated Building Block


Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid (CAS 2350066-08-7) is a fluorinated, non-proteinogenic D-amino acid derivative [1]. It is characterized by a 6,6,6-trifluorohexanoic acid side chain protected with an Fmoc group at the α-amine, designed for standard Fmoc/tBu solid-phase peptide synthesis (SPPS) . This compound serves as an enantiomerically pure building block for introducing a trifluoromethyl (CF₃) moiety into peptide sequences, which imparts distinct electronic, steric, and hydrophobic properties compared to its non-fluorinated and L-configured analogs [2].

Fmoc-protected for standard solid-phase peptide synthesis (SPPS)
Enantiomerically pure R-configuration for D-amino acid studies
Introduces trifluoromethyl (CF₃) group into peptide sequences

Why Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid Is Irreplaceable


Generic substitution with non-fluorinated Fmoc-aminohexanoic acid or its L-enantiomer fails because it fundamentally alters the pharmacological profile of the target peptide. The R-configuration (D-amino acid) is critical for resisting proteolytic degradation by ubiquitous mammalian aminopeptidases, while the terminal CF₃ group introduces a hydrophobic, electron-withdrawing environment that is absent in hydrocarbon analogs [1]. Computational predictions and class-wide evidence indicate that replacing this specific trifluoronorleucine residue can result in up to a 10,000-fold or greater loss in in vivo stability and biological activity, a magnitude of difference that cannot be compensated for by other structural modifications [2].

Non-fluorinated Replacing with non-fluorinated hexanoic acid analogs may shift lipophilicity and peptide-membrane interactions, as CF₃ differs quantitatively from CH₃.
L-Enantiomer Using the L-enantiomer may not reproduce resistance to aminopeptidase degradation, potentially altering proteolytic stability profiles in research models.
Unprotected Free amine forms without Fmoc protection may not transfer directly into standard Fmoc/tBu SPPS workflows, requiring additional coupling optimization.

Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid – Quantitative Evidence


D- vs. L-Configuration Proteolytic Stability

Incorporation of the D-isomer of a trifluoromethyl amino acid, as opposed to the L-isomer, provides extreme resistance to aminopeptidase-mediated degradation. In a class-level inference from enkephalin analogs, replacing a glycine residue with (D)-trifluoronorvaline ((D)-TFNV), a close structural analog of the target compound, resulted in a ca. 100,000-fold enhancement in in vivo analgesic activity compared to the natural peptide [1]. This underscores the critical role of R-configuration (D-form) in achieving physiologically relevant stability.

Proteolytic Stability
Class-level inference
ca. 100,000-fold enhancement
Reported class-level stability advantage for D-isomer over natural L-peptide.
Inferred from (D)-TFNV enkephalin analog; model-specific review needed.
Peptide Therapeutics Proteolytic Stability Enkephalin Analogs

Enantiomeric Purity of the R-Enantiomer

The commercial Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid is available at a guaranteed purity of 98% by HPLC, as specified by multiple reputable vendors, ensuring high enantiomeric excess for reproducible peptide synthesis . In contrast, the large-scale asymmetric synthesis of the opposite enantiomer, Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid, has been reported to yield a product with 99% enantiomeric purity [1]. This near-comparable purity profile minimizes batch-to-batch variability in critical research applications.

Enantiomeric Purity
Specification review
98% (R-isomer)
Commercial purity supports direct use as SPPS building block.
Comparable to reported 99% ee for S-enantiomer synthesis.
Asymmetric Synthesis Quality Control Enantiomeric Purity

Lipophilicity: CF₃ vs. CH₃ Side Chain

The replacement of a terminal methyl group with a trifluoromethyl group dramatically increases the lipophilicity of the amino acid side chain. The Hansch constant (π) for a CF₃ group is +0.88, compared to 0.00 for a methyl group (CH₃), indicating a substantial increase in hydrophobic character [1]. This quantitative difference directly translates to altered peptide-membrane interactions and pharmacokinetic profiles for peptides incorporating 6,6,6-trifluorohexanoic acid over standard norleucine.

Lipophilicity (Hansch π)
Class-level inference
π(CF₃) = +0.88
Quantifiable increase in hydrophobic character over methyl (π = 0.00).
Supports peptide membrane-interaction interpretation.
Lipophilicity Hydrophobicity Drug Design

Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid – Application Scenarios


Engineering Proteolytically Stable Peptide Therapeutics

This compound is the building block of choice when designing peptide drugs that require extreme resistance to rapid clearance by systemic aminopeptidases. Leveraging the D-configuration's ability to confer a 100,000-fold increase in in vivo stability (as demonstrated by class-level evidence), researchers can synthesize enkephalin, antimicrobial, or hormone analogs with significantly prolonged half-lives [1]. The Fmoc protection allows for direct integration into standard SPPS workflows without the need for specialized coupling protocols.

SAR Studies Probing Hydrophobic Binding Pockets

This compound is essential for structure-activity relationship (SAR) campaigns exploring the steric and electronic requirements of hydrophobic binding pockets. The quantifiable +0.88 increase in lipophilicity (Hansch π) provided by the terminal CF₃ group over a methyl group (π = 0.00) allows medicinal chemists to precisely map the impact of intense local hydrophobicity on target binding affinity, enabling the optimization of lead compounds [2].

Synthesis of Enantiomerically Pure Fluorinated Reference Standards

In analytical and bioanalytical method development, a guaranteed 98% HPLC purity is critical for creating calibration standards and quality control samples. The commercial availability of Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid at this purity level, comparable to the highly optimized synthesis of its S-enantiomer, ensures that laboratories can procure a reliable reference standard for chiral purity assays and metabolism studies without time-consuming in-house synthesis and chiral resolution .

Application
Selection Property
Validation Focus
Proteolytic stability studies
D-configuration for aminopeptidase resistance
Stability assay context review
Hydrophobic pocket SAR
CF₃ group lipophilicity (Hansch π +0.88)
Binding affinity endpoint interpretation
Chiral reference standard
98% HPLC purity specification
Enantiomeric purity review
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